molecular formula C11H19N3O B1481552 (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2091183-74-1

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481552
CAS No.: 2091183-74-1
M. Wt: 209.29 g/mol
InChI Key: UYWHZISBCLSKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a complex molecule that may interact with multiple targetsIt contains a piperidine moiety, which is a common structural element in many pharmaceuticals and alkaloids . Piperidine derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds containing piperidine and indole moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and piperidine derivatives , it is likely that this compound may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the known activities of indole and piperidine derivatives , it can be speculated that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cellular signaling, gene expression, enzymatic activity, and more.

Properties

IUPAC Name

(2-ethyl-5-piperidin-4-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h7,9,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHZISBCLSKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.